2,3-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,3-dichloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c17-11-3-1-5-14(16(11)18)26(23,24)19-8-9-21-15(22)7-6-12(20-21)13-4-2-10-25-13/h1-7,10,19H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSXLRFZEQIXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. Notably, compounds similar to 2,3-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide have shown efficacy against:
- HeLa Cells : Human cervical cancer cell line.
- MCF-7 Cells : Human breast cancer cell line.
- HCT116 Cells : Human colorectal carcinoma cell line.
The structure-activity relationship (SAR) studies suggest that modifications at the thiophene and pyridazine moieties can enhance anticancer activity by improving binding affinity to target proteins involved in cancer progression .
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary tests indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate biosynthesis .
Drug Development
The synthesis of this compound is an important step in drug development. The compound serves as a lead structure for the design of new therapeutic agents aimed at treating various diseases. Its derivatives are being explored for improved pharmacological profiles and reduced side effects.
Case Studies
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the binding pocket. This leads to inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-(Benzyloxy)-6-Oxopyridazin-1(6H)-yl)Benzenesulfonamide (5a)
- Structure : Benzene ring with a sulfonamide group linked to a pyridazine ring substituted with a benzyloxy group at position 3.
- Synthesis : Derived from 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide via reaction with benzyl bromide derivatives and potassium carbonate in DMF .
6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine (CS-0309467)
- Structure: Features a benzodioxin group and a dimethylaminomethylphenyl substituent.
- Properties: Molecular weight 391.46; the dimethylamino group enhances solubility, while the methoxy-pyridine moiety may improve metabolic stability .
- Comparison : The absence of a sulfonamide group and presence of benzodioxin differentiate its pharmacokinetic profile from the target compound.
N-(2-Thiazolyl)-4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)Benzenesulfonamide
- Structure : Includes a thiazolyl group and a thioxo-pyrimidinyl substituent.
- Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone .
- Comparison : The sulfur-rich thiazole and thioxo groups may enhance interactions with metal ions or thiol-containing enzymes, unlike the thiophene in the target compound.
Physicochemical and Pharmacokinetic Properties
- Key Findings: The target compound’s dichloro and thiophene groups confer higher lipophilicity (LogP ~3.5) compared to 5a (LogP ~2.8) and CS-0309467 (LogP ~2.2). The dimethylamino group in CS-0309467 enhances aqueous solubility, whereas the target compound’s dichloro substituents limit solubility.
Biological Activity
2,3-Dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, with CAS number 946265-23-2, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological properties, particularly focusing on its pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₁₃Cl₂N₃O₃S
- Molecular Weight : 430.3 g/mol
- Structure : The compound features a thiophene ring and a pyridazine moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of a sulfonyl chloride with an amine. The presence of the thiophene and pyridazine rings is crucial for enhancing the biological activity of the compound.
Antimicrobial Activity
Recent studies have indicated that sulfonamides, including this compound, exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various bacterial strains.
Antitumor Activity
Research has demonstrated that compounds containing thiophene and pyridazine rings can exhibit significant antitumor activity. For instance, derivatives of pyridazine have been noted for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound is believed to act as an inhibitor of certain enzymes involved in cellular processes. For example, studies on similar sulfonamide compounds have shown their potential as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition can lead to reduced cell proliferation in rapidly dividing cells such as cancer cells.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
